Trimethylarsine
Description
Structure
2D Structure
Properties
IUPAC Name |
trimethylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9As/c1-4(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIUWINAKAPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073203 | |
| Record name | Arsine, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylarsine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-88-4 | |
| Record name | Trimethylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsine, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylarsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ83UQ8A1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Trimethylarsine
Established Synthetic Pathways for Trimethylarsine Production
The synthesis of this compound can be accomplished through several established pathways, primarily involving organometallic reagents or, more recently, through mechanochemical methods.
Organometallic Reagent-Based Syntheses of this compound
A principal method for producing this compound involves the reaction of arsenic trioxide (As₂O₃) with trimethylaluminum (B3029685) (Al(CH₃)₃). wikipedia.org This reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions. The general equation for this synthesis is:
As₂O₃ + 1.5 [Al(CH₃)₃]₂ → 2 As(CH₃)₃ + 3/n (CH₃Al-O)n wikipedia.org
Another established organometallic route utilizes Grignard reagents. Specifically, methylmagnesium iodide (CH₃MgI) reacts with arsenic trichloride (B1173362) (AsCl₃) in an ether solvent. This nucleophilic substitution reaction requires reflux conditions and stringent exclusion of moisture. The yields for this method are typically moderate.
Mechanochemical Activation Approaches in this compound Synthesis
Mechanochemical synthesis offers a solvent-free, green chemistry approach to producing this compound. beilstein-journals.org This method involves the grinding of solid reactants, such as arsenic trioxide and trimethylaluminum, to initiate the chemical reaction. This technique can lead to high yields and reduces the need for volatile solvents, enhancing the safety and environmental profile of the synthesis. nih.gov Mechanochemical methods are gaining traction for their efficiency and ability to accelerate reactions that are slow in solution. nih.govd-nb.info
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Organometallic (Trimethylaluminum) | Arsenic trioxide, Trimethylaluminum | Inert atmosphere | High purity product | Use of pyrophoric reagents |
| Organometallic (Grignard Reagent) | Arsenic trichloride, Methylmagnesium iodide | Reflux in ether, moisture exclusion | Readily available reagents | Moderate yields, byproduct management |
| Mechanochemical | Arsenic trioxide, Trimethylaluminum | Solvent-free grinding | High yield, solvent-free, safer nih.gov | Requires specialized grinding equipment |
Oxidative Transformations of this compound
This compound is susceptible to oxidation, particularly in the presence of oxygen, leading to the formation of this compound oxide (TMAO). This transformation is a key process in the environmental fate of arsenic.
Environmental and Induced Formation of this compound Oxide (TMAO)
In the environment, this compound is a volatile product of microbial activity on inorganic arsenic compounds found in soil and rocks. wikipedia.org This biomethylation is a crucial part of the global arsenic cycle. Once formed, this compound can be oxidized to the less volatile and more water-soluble this compound oxide. nih.govontosight.ai This oxidation can occur abiotically in the atmosphere or be mediated by microbial activity. ontosight.ai For instance, certain molds and bacteria can convert arsenic compounds into methylated arsines, which are then oxidized in the environment. nih.gov The conversion of this compound to TMAO is significant as it alters the mobility and bioavailability of arsenic in ecosystems. ontosight.ai Studies have shown that TMAO can be formed by various microorganisms, including algae and fungi, as part of their arsenic metabolism. ajol.infoacs.org
Oxidation Kinetics and Mechanisms of this compound in Aerobic Environments
The oxidation of this compound in the presence of oxygen is an exothermic reaction that can be pyrophoric, meaning it can ignite spontaneously in air. wikipedia.org The reaction is as follows:
As(CH₃)₃ + 1/2 O₂ → OAs(CH₃)₃ (TMAO) wikipedia.org
The kinetics of this oxidation in aerobic environments are important for understanding the persistence and transport of this compound in the atmosphere. While detailed kinetic studies in various atmospheric conditions are complex, the reaction is generally considered to be relatively rapid. The mechanism involves the direct interaction of this compound with molecular oxygen. acs.org In biological systems, the oxidation of this compound to TMAO is considered a detoxification pathway. nih.gov The trivalent arsenic in this compound is oxidized to the pentavalent state in TMAO. nih.gov This process can be influenced by various factors, including the presence of other chemical species and microbial activity. acs.org
Environmental Biogeochemistry and Cycling Dynamics of Trimethylarsine
Microbial Biomethylation Pathways of Arsenic to Trimethylarsine
The transformation of inorganic arsenic into the volatile compound this compound is a biologically driven process known as biomethylation. This detoxification mechanism is crucial in the biogeochemical cycling of arsenic and is performed by a wide array of microorganisms across different domains of life. researchgate.netresearchgate.net
The primary mechanism for the biological methylation of arsenic is the Challenger pathway, first proposed by Frederick Challenger. researchgate.net This pathway describes a series of alternating reduction and oxidative methylation steps. researchgate.net The process begins with the reduction of pentavalent arsenate (As(V)) to the more toxic trivalent arsenite (As(III)). researchgate.net Subsequently, the arsenite undergoes oxidative methylation, where a methyl group (CH3+) is transferred to the arsenic atom. pnas.org This sequence of reduction followed by methylation is repeated until this compound is formed. pnas.org
The enzymatic basis of this pathway is centered on the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT), or its prokaryotic homolog, ArsM. researchgate.netresearchgate.net This enzyme catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to a trivalent arsenic substrate. pnas.org Thiols, such as glutathione (B108866) (GSH), play a critical role in the reduction steps, converting pentavalent arsenic species to their trivalent forms, which are the substrates for the AS3MT/ArsM enzyme. researchgate.net In some anaerobic bacteria, methylcobalamin (B1676134) may serve as the methyl donor instead of SAM.
The stepwise nature of the Challenger pathway involves the formation of several intermediate arsenic species before the final product, this compound, is generated. Although Challenger himself was unable to identify these intermediates due to analytical limitations, subsequent research has confirmed their existence. chemistryviews.org The sequence of major intermediates is as follows:
Arsenate (As(V)) : The initial inorganic substrate.
Arsenite (As(III)) : The product of the first reduction step. acs.org
Methylarsonic acid (MMA(V)) : Formed after the first oxidative methylation of arsenite. chemistryviews.org
Methylarsonous acid (MMA(III)) : The reduced form of MMA(V). acs.org
Dimethylarsinic acid (DMA(V)) : The product of the second oxidative methylation. chemistryviews.org
Dimethylarsinous acid (DMA(III)) : The reduced form of DMA(V). acs.org
This compound oxide (TMAO) : The product of the third oxidative methylation. chemistryviews.org
This compound (TMA(III)) : The final volatile product, formed by the reduction of TMAO. acs.org
It is the trivalent intermediates, MMA(III) and DMA(III), that are particularly noted for their high reactivity and toxicity compared to other species in the pathway. researchgate.net
Table 1: Intermediate Species in the Challenger Pathway
| Step | Precursor | Process | Product | Product Oxidation State |
|---|---|---|---|---|
| 1 | Arsenate | Reduction | Arsenite | As(III) |
| 2 | Arsenite | Oxidative Methylation | Methylarsonic acid | As(V) |
| 3 | Methylarsonic acid | Reduction | Methylarsonous acid | As(III) |
| 4 | Methylarsonous acid | Oxidative Methylation | Dimethylarsinic acid | As(V) |
| 5 | Dimethylarsinic acid | Reduction | Dimethylarsinous acid | As(III) |
| 6 | Dimethylarsinous acid | Oxidative Methylation | This compound oxide | As(V) |
A diverse range of microorganisms across various biological domains is capable of arsenic biomethylation and producing this compound. unece.org
Fungi : Fungi were the first organisms in which arsenic biomethylation was documented, with the discovery that certain species could produce a garlic-odored gas, later identified as this compound, from arsenical pigments. researchgate.net Species such as Scopulariopsis brevicaulis and Apotrichum humicola (formerly Candida humicola) are well-studied examples. researchgate.netchemistryviews.org Fungi are known to produce this compound as a major final product of the pathway. sdapcd.org
Bacteria : Both anaerobic and aerobic bacteria are significant contributors to this compound biogenesis. Anaerobic bacteria, particularly methanogenic archaea found in environments like sewage digesters, such as Methanobacterium formicicum and Methanosarcina barkeri, are capable of methylating arsenic, with this compound being a primary product. researchgate.net Aerobic bacteria, such as Pseudomonas alcaligenes, also efficiently methylate arsenic. peatlands.org The process is a key part of microbial arsenic resistance, conferred by the arsM gene. sanbornhead.com
Algae : Various algal species can also metabolize and methylate arsenic. nih.gov For instance, the unicellular red alga Cyanidioschyzon sp. 5508 produces this compound oxide (TMAO) when exposed to arsenite. nih.gov However, the extent and end products of methylation can vary significantly among algal species. For example, the alga Polyphysa peniculus metabolizes arsenate to arsenite and DMA but does not produce trimethylarsenic species. chemistryviews.org
Table 2: Examples of Microorganisms Involved in this compound Biogenesis
| Microbial Domain | Genus/Species | Key Findings |
|---|---|---|
| Fungi | Scopulariopsis brevicaulis | Historically significant; one of the first organisms identified to produce this compound. chemistryviews.org |
| Fungi | Apotrichum humicola | Converts arsenate to this compound oxide (TMAO). chemistryviews.org |
| Bacteria (Archaea) | Methanobacterium formicicum | Anaerobic methanogen that produces this compound as a main product. researchgate.net |
| Bacteria (Archaea) | Methanosarcina barkeri | Another anaerobic methanogen capable of arsenic methylation to this compound. researchgate.net |
While the fundamental Challenger pathway is conserved, the efficiency and primary end-products of arsenic biomethylation can differ across biological domains. Fungi are often characterized by their ability to produce volatile this compound as a major detoxification product. sdapcd.org In contrast, bacteria may produce monomethylated (MMA) and dimethylated (DMA) arsenic species as their primary methylated products, which can be released into the environment. sdapcd.org
There is a notable difference in methylation efficiency between aerobic and anaerobic microorganisms. Aerobic species are often more efficient methylators. peatlands.org This may be because any highly toxic trivalent methylated intermediates (MMA(III), DMA(III)) formed during the process are readily oxidized to their less harmful pentavalent counterparts in the presence of oxygen. peatlands.org For anaerobes, the arsM gene and subsequent methylation may serve a different primary function, possibly related to microbial competition, as the highly toxic trivalent intermediates are more stable in a reducing atmosphere. peatlands.org The enzyme ArsM is widespread across all domains of life, but its evolutionary relationship shows that bacterial ArsM is more closely related to fungal ArsM, while mammalian AS3MT is grouped with that of eukaryotic algae. researchgate.net
Identification and Role of Microorganisms (Fungi, Bacteria, Algae) in this compound Biogenesis
Volatilization and Atmospheric Transport of this compound
The production of this compound through microbial activity leads to its volatilization, a process that transfers arsenic from terrestrial and aquatic systems into the atmosphere. This gaseous transport is a critical component of arsenic's global biogeochemical cycle. pnas.org
This compound is emitted from a variety of natural and anthropogenic sources where anaerobic conditions and microbial activity coincide.
Soils and Peatlands : Waterlogged soils, such as those in rice paddies and wetlands, are significant sources of this compound. chemistryviews.org Peatlands, in particular, are considered hotspots for the formation and emission of volatile methylarsines due to their anoxic, organic-rich conditions that favor microbial methylation. acs.orgnih.gov Estimated fluxes of methylarsines from peatlands can be substantial, contributing to the atmospheric arsenic budget. acs.org Increased ambient temperatures may enhance the rate of arsine release from soils. nih.gov
Landfills and Biogas : The anaerobic decomposition of waste in landfills is a major anthropogenic source of methane (B114726) and other trace gases, including this compound. researchgate.netresearchgate.net Similarly, biogas produced in anaerobic digesters from agricultural or sewage waste can contain significant concentrations of volatile arsenic compounds, with this compound often being the main species identified. researchgate.net The combustion of landfill gas or biogas can convert these organoarsenic compounds into inorganic arsenic oxides. sdapcd.org
Volcanic Activity : Volcanic emissions are a major natural source of arsenic to the atmosphere. researchgate.netnih.gov While much of this is released as arsenic trioxide adsorbed on particulate matter, volatile species including this compound are also reported to be released from volcanoes. researchgate.netresearchgate.net
Once in the atmosphere, this compound can undergo long-range transport. chemistryviews.org It has a longer atmospheric persistence compared to other arsines due to a slower oxidation rate, allowing for transboundary dispersion. Eventually, these gaseous species are oxidized to less volatile pentavalent compounds like this compound oxide, which can then be removed from the atmosphere through wet or dry deposition, returning to terrestrial and aquatic surfaces. chemistryviews.orgresearchgate.net
Atmospheric Fate, Deposition Mechanisms, and Long-Range Transport of this compound and its Oxidation Products
This compound (TMA), a volatile organoarsenic compound, plays a crucial role in the global biogeochemical cycling of arsenic by facilitating its transfer from terrestrial and aquatic environments to the atmosphere. Once in the atmosphere, its fate is governed by chemical transformations, physical deposition, and long-range transport.
The atmospheric stability of this compound is a key factor in its potential for long-range transport. In the dark, at 20°C, this compound has an estimated atmospheric half-life of approximately two days. nih.gov However, its stability is significantly reduced under daytime conditions, with its half-life decreasing by three orders of magnitude, suggesting that long-range dispersal is more likely to occur at night. nih.govresearchgate.net This is in contrast to inorganic arsine (AsH₃), which has a much longer atmospheric half-life of about 19 weeks under similar dark conditions. nih.govresearchgate.net The decreased stability of methylated arsines like TMA during the day is attributed to photo-oxidative reactions, likely with hydroxyl radicals. researchgate.net
In the atmosphere, this compound undergoes oxidation to form less volatile, pentavalent compounds. researchgate.net The primary oxidation product is this compound oxide (TMAO). nih.govresearchgate.netresearchgate.net This transformation is a critical step in the atmospheric cycling of arsenic, as these non-volatile oxidation products can adsorb onto atmospheric particles (particulate matter, PM) or be incorporated into rainwater. researchgate.net
Studies have confirmed the presence of these oxidation products in atmospheric aerosols. In two different locations in Argentina, TMAO was the predominant organoarsenical found in PM₁₀ samples, accounting for 66% and 69% of the total organoarsenicals. nih.govresearchgate.net The concentrations of TMAO in these samples ranged from 4 to 60 picograms of arsenic per cubic meter (pg As m⁻³). nih.govresearchgate.net Other methylated arsenic species, such as dimethylarsinate (B1200466) (DMA) and methylarsonate (B1206947) (MA), were also detected but in lower concentrations. nih.govresearchgate.net The widespread presence of these oxidation products in areas with low background arsenic levels suggests that the biovolatilization of arsenic is a widespread phenomenon. nih.gov
Deposition of these atmospheric arsenic compounds occurs through both wet and dry mechanisms, returning arsenic to terrestrial and aquatic surfaces. nih.gov Wet deposition, through rain and snow, is considered the primary removal mechanism for atmospheric arsenic, accounting for an estimated 82% of total deposition. researchgate.net Studies conducted at the high-altitude Pic du Midi Observatory in France have shown significant levels of methylated arsenic species in precipitation and cloud water, indicating their involvement in long-range transport. nih.govresearchgate.net In these samples, this compound oxide was a dominant form of organic arsenic. researchgate.netnih.gov The estimated atmospheric deposition fluxes of methylated arsenic species have been found to be comparable to or even exceed reported soil methylation rates, highlighting atmospheric deposition as a significant and previously overlooked source of bioavailable methylated arsenic to terrestrial ecosystems. goldschmidt.info
The ability of arsenic to be transported over long distances in the atmosphere means that emissions from one continent can impact distant regions. researchgate.net For instance, emissions from Asia have been identified as a dominant source of atmospheric arsenic in the Northern Hemisphere, contributing significantly to deposition in the Arctic and North America. researchgate.net The presence of this compound and its oxidation products in the free troposphere, far from direct emission sources, underscores the importance of long-range atmospheric transport in the global distribution of arsenic. nih.govresearchgate.net
Environmental Compartmentalization and Speciation of this compound
Occurrence in Aquatic Systems and Sediments
In aquatic environments, the occurrence of this compound is largely linked to microbial activity under specific conditions. In oxygenated waters, this compound is rare. However, it can be formed in anaerobic sediments through the biomethylation of inorganic arsenic by microorganisms. This process is part of a detoxification mechanism for these organisms. nih.gov While marine algae are known to produce various non-volatile organoarsenic compounds, the production of volatile this compound is less common in the marine water column.
Dissolved forms of arsenic in the water column typically include arsenate, arsenite, methylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.net The thermodynamically more stable pentavalent form, arsenate, predominates in well-oxygenated water and sediments. researchgate.net The transformation between different arsenic species is influenced by redox potential, pH, and biological activities. researchgate.net Arsenic compounds can adsorb to clay mineral surfaces and organic matter, which affects their mobility and distribution in aquatic systems. researchgate.net
Occurrence in Terrestrial Environments (Soils, Plants, Fungi)
In terrestrial environments, this compound is primarily a product of microbial and fungal activity in soils. Certain soil fungi, often referred to as "arsenic fungi," are capable of transforming inorganic arsenic into volatile methylarsines, including this compound. nih.govtandfonline.com This biomethylation process is considered a detoxification mechanism for the fungi. nih.gov Studies have isolated various arsenic-tolerant fungi from polluted soils, such as species of Aspergillus, Penicillium, and Talaromyces, and demonstrated their ability to produce volatile arsenic compounds from arsenite. tandfonline.com For example, all tested strains of Aspergillus fumigatus isolated from arsenic-polluted soils were found to produce a volatile arsenic compound. tandfonline.com
Plants can also play a role in the cycling of this compound, both through direct interaction and through their association with soil microbes. While terrestrial plants can take up arsenic from the soil, the direct volatilization of this compound by plants has not been definitively established. nih.gov However, the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi can lead to the methylation and volatilization of inorganic arsenic into forms like dimethylarsine and this compound. frontiersin.org This process can increase the host plant's tolerance to arsenic stress. frontiersin.org The oxidized form, this compound oxide (TMAO), has been detected in some terrestrial plants growing in arsenic-polluted soils, indicating uptake and potential transformation within the plant. rsc.org
Presence in Hydrocarbon Systems (Natural Gas, Condensates)
This compound is a significant arsenic species found in natural gas and associated liquid hydrocarbons (condensates). nih.govresearchgate.net Its presence is a concern for the petroleum industry due to the potential for catalyst poisoning during processing. nih.gov
Studies have identified this compound as the most abundant volatile arsenic species in natural gas, in some cases accounting for 55–80% of the total arsenic content. nih.gov The total concentration of arsenic in natural gas can vary widely, with reported ranges from 0.01 to 63 micrograms per cubic decimeter (µg dm⁻³). nih.gov In one study, the concentration of this compound in the gas phase from a well was measured at 17.8 nanograms per liter (ng/L) as As, while in the stable condensate from the same well, it was 33.2 micrograms per liter (µg/L) as As. researchgate.net The dominance of this compound in natural gas is thought to be related to its higher stability over time compared to other arsenic compounds in that environment. nih.gov
The analysis of these hydrocarbon systems often involves sophisticated techniques such as cryotrapping followed by gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) to accurately identify and quantify the different arsenic species present. nih.govresearchgate.netpsu.edu
Mechanistic Insights into Biological Interactions and Toxicology of Trimethylarsine
Cellular and Molecular Mechanisms of Interaction
The toxicity of trimethylarsine and its metabolites stems from a complex interplay of cellular and molecular events. These include direct damage to genetic material, the generation of damaging reactive oxygen species, disruption of essential metabolic pathways, and interference with cellular repair and signaling processes.
This compound is a potent genotoxin, capable of inducing significant DNA damage. researchgate.netacs.orgnih.gov In vitro studies have demonstrated that this compound can cause single-strand breaks in supercoiled plasmid DNA. researchgate.netnih.gov Research indicates that this compound and its related volatile arsine, dimethylarsine, are approximately 100 times more potent in damaging DNA than dimethylarsinous acid (DMAIII), which was previously considered one of the most powerful genotoxic arsenicals. researchgate.netacs.orgnih.gov
The genotoxicity of this compound is not an isolated phenomenon but part of a broader spectrum of arsenic-induced DNA damage. Its precursor, this compound oxide (TMAO), and other methylated arsenicals also contribute to genotoxicity. wjgnet.com The mechanisms underlying this damage are multifaceted and can involve direct interaction with DNA or indirect effects mediated by other cellular processes. researchgate.netacs.org For instance, the reduction of this compound oxide to this compound by cellular components like the dithiol compound dithioerythritol (B556865) can lead to DNA damage. researchgate.netnih.gov
A primary mechanism implicated in the toxicity of this compound and other arsenicals is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netwjgnet.com ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.
The metabolism of arsenicals, including the conversion of this compound oxide, is linked to the production of ROS. Studies have shown that the metabolism of certain arsenicals can lead to the formation of dimethylarsinic radicals and dimethylarsinic peroxyl radicals, which involve superoxide (B77818) and can increase oxygen consumption by cells, thereby heightening oxidative stress. wjgnet.com This increased oxidative stress is a key factor in the genotoxicity of methylated arsenicals, and the damage can often be mitigated by ROS inhibitors. wjgnet.com
Long-term exposure to this compound oxide has been shown to cause liver tumors in animal models, a process linked to oxidative DNA damage. oup.comnih.gov A significant indicator of this damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, which was found to be elevated in the livers of rats treated with this compound oxide. oup.comnih.gov
Arsenic compounds, including the metabolites related to this compound, can significantly disrupt cellular metabolism and energy production. wjgnet.comt3db.ca A key target is the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme system that links glycolysis to the citric acid cycle for ATP production. annualreviews.org Trivalent arsenicals are known to inhibit the PDH complex by binding to the vicinal dithiols of the lipoic acid cofactor. annualreviews.org This inhibition disrupts aerobic respiration, leading to decreased ATP generation and potential cell death. wjgnet.com
Beyond directly causing DNA damage, arsenicals can also impair the cell's ability to repair this damage. wikipedia.org The inhibition of DNA repair processes is considered a major mechanism of arsenic-induced genotoxicity. wikipedia.org Arsenicals can affect both nucleotide excision repair (NER), which repairs bulky DNA distortions, and base excision repair (BER), which handles single-strand breaks often caused by ROS. wikipedia.org This interference with DNA repair can lead to the accumulation of mutations and contribute to carcinogenesis. wikipedia.org
Arsenic exposure can also lead to altered DNA methylation patterns. researchgate.nett3db.ca DNA methylation is a crucial epigenetic mechanism that regulates gene expression. frontiersin.org Aberrant methylation, such as hypermethylation of promoter regions, can silence the expression of genes involved in DNA repair, further compromising the cell's ability to maintain genomic integrity. mdpi.com Changes in DNA methylation can also lead to chromosomal instability and have been linked to the development of tumors. nih.gov
Arsenicals, including metabolites like this compound oxide, have been shown to enhance cell proliferation. oup.comnih.gov In studies with rats, treatment with this compound oxide led to increased cell proliferation in the liver, which was associated with the development of hepatocellular adenomas. oup.comnih.gov This increased proliferation may be a regenerative response to cellular toxicity or a more direct effect on cell cycle regulation. nih.gov At low concentrations, some arsenicals have been observed to promote the growth of certain cell types, like human keratinocytes. nih.gov
Furthermore, arsenic exposure is linked to a range of chromosomal abnormalities, including the formation of micronuclei, sister chromatid exchanges, and larger deletions. researchgate.netnih.gov These abnormalities are indicative of significant genomic instability. The binding of arsenicals to proteins like tubulin can disrupt mitotic processes, leading to aneuploidy and polyploidy. t3db.ca
Impacts on DNA Repair Mechanisms and Altered DNA Methylation Patterns
Comparative Biological Activity of this compound and Other Arsenic Species
The toxicity of arsenic compounds varies significantly depending on their chemical form, including their oxidation state and degree of methylation.
In vitro studies have established a general hierarchy of genotoxicity among various arsenicals. This compound and dimethylarsine are considered the most potent genotoxic arsines, being about 100 times more damaging to DNA than dimethylarsinous acid (DMAIII). researchgate.netnih.gov Trivalent methylated arsenicals, such as monomethylarsonous acid (MMAIII) and DMAIII, are generally more cytotoxic and genotoxic than their pentavalent counterparts and inorganic arsenic (iAsIII). nih.govacs.org
The following table summarizes the relative genotoxicity of several key arsenic species based on in vitro DNA damage assays.
| Arsenic Species | Relative Genotoxicity |
| This compound (TMA) | Very High researchgate.netnih.gov |
| Dimethylarsine (DMA) | Very High researchgate.netnih.gov |
| Dimethylarsinous Acid (DMAIII) | High researchgate.netacs.org |
| Monomethylarsonous Acid (MMAIII) | High acs.orgacs.org |
| Inorganic Arsenite (iAsIII) | Moderate acs.org |
| Monomethylarsonic Acid (MMAV) | Low acs.org |
| Dimethylarsinic Acid (DMAV) | Low acs.org |
| Inorganic Arsenate (iAsV) | Very Low acs.org |
It is important to note that while methylation was once considered a detoxification pathway, the high biological activity of methylated trivalent intermediates like MMAIII and DMAIII, and even more so the volatile arsines, has led to a re-evaluation of this process as a potential bioactivation pathway. annualreviews.org The specific toxic effects can also be cell-type dependent, with different cell lines exhibiting varying sensitivities to different arsenicals. nih.gov
Assessment of Relative Toxicity of this compound Versus Other Inorganic and Methylated Arsenicals
The toxicity of arsenic compounds varies significantly based on their chemical form, including their organic or inorganic nature and methylation state. cdc.gov Inorganic arsenic is generally considered more toxic than organic arsenic. cdc.govwho.int Within the arsenical family, a general toxicity hierarchy has been established. The trivalent methylated intermediates, monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are recognized as being more acutely toxic than inorganic arsenite (As(III)). nih.govnih.gov Following these in descending order of toxicity are inorganic arsenate (As(V)), and the pentavalent methylated forms, monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). nih.govclu-in.org
This compound (TM-As) itself has been shown to have low acute toxicity. Studies in mice determined its oral LD50 (the dose lethal to 50% of the test population) to be 7870 mg/kg, categorizing it as a compound of low toxicity. nih.gov Its oxidized metabolite, this compound oxide (TMAO), is also considered to be of low toxicity, being approximately 1,000-fold less toxic than inorganic arsenite. nih.gov This low systemic toxicity is largely attributed to its rapid in vivo oxidation to TMAO and subsequent elimination in the urine. nih.gov
However, while its acute systemic toxicity is low, in vitro studies have demonstrated that this compound is a potent genotoxin, capable of damaging DNA directly. rsc.orgcapes.gov.bracs.org When tested for its ability to induce damage in supercoiled DNA, this compound was found to be one of the most potent genotoxic arsenicals, approximately 100 times more potent than dimethylarsinous acid, which was previously considered a highly potent genotoxic arsenical. acs.org This highlights a significant distinction between the compound's systemic effects and its activity at the molecular level.
Relative Toxicity of Selected Arsenicals
| Arsenical Compound | Common Abbreviation | Oxidation State | General Toxicity Ranking (Highest to Lowest) |
|---|---|---|---|
| Dimethylarsinous Acid | DMA(III) | Trivalent (III) | 1 (Most Toxic) |
| Monomethylarsonous Acid | MMA(III) | Trivalent (III) | 1 (Most Toxic) |
| Arsenite | As(III) | Trivalent (III) | 2 |
| Arsenate | As(V) | Pentavalent (V) | 3 |
| Dimethylarsinic Acid | DMA(V) | Pentavalent (V) | 4 |
| Monomethylarsonic Acid | MMA(V) | Pentavalent (V) | 4 |
| This compound Oxide | TMAO | Pentavalent (V) | 5 (Least Toxic) |
This table provides a generalized ranking of toxicity. Actual toxic potency can vary depending on the biological system and endpoint being measured. The ranking is based on sources nih.govclu-in.org.
Academic Debates on this compound as a Biological Detoxification Versus an Activation Product
The biological methylation of inorganic arsenic, which can culminate in the formation of this compound, is the subject of a long-standing academic debate regarding whether it represents a detoxification or a bioactivation process. oncotarget.comannualreviews.orgnih.gov This debate stems from the dual nature of the metabolic pathway.
Conversely, the argument for methylation as a bioactivation process focuses on the highly toxic nature of the trivalent methylated intermediates produced along the pathway. oncotarget.comannualreviews.org The enzymatic conversion of inorganic arsenic by arsenic (+3 oxidation state) methyltransferase (AS3MT) generates MMA(III) and DMA(III). oncotarget.comnih.gov Numerous studies have shown that these trivalent intermediates are significantly more cytotoxic and genotoxic than the parent inorganic arsenite (As(III)). nih.govoncotarget.comnih.gov This suggests that while the ultimate pentavalent products may be less harmful, the metabolic process itself creates highly reactive and dangerous molecules that can exert unique toxic effects. nih.govnih.gov Therefore, from this perspective, methylation activates arsenic into a more potent toxin and potential carcinogen. nih.govfrontiersin.org
Influence of Arsenic Oxidation State on Biological Impact
The biological impact of an arsenical is critically dependent on its oxidation state. oncotarget.com Generally, trivalent arsenicals (As(III)) are more toxicologically potent than their pentavalent (As(V)) counterparts. cdc.govfrontiersin.orgoup.comcdc.gov This difference in toxicity is rooted in their distinct biochemical interactions.
Trivalent arsenicals, including inorganic arsenite and the methylated metabolites MMA(III) and DMA(III), exert their toxicity primarily by binding to sulfhydryl (-SH) groups. oup.comresearchgate.net These groups are crucial components of many proteins and enzymes. By forming stable covalent bonds with these sulfhydryl groups, trivalent arsenicals can inhibit vital enzymes, disrupt protein structure and function, and interfere with cellular processes like DNA repair. oncotarget.com
Pentavalent arsenicals (As(V)), such as inorganic arsenate, are structurally similar to phosphate (B84403). nih.govmdpi.com Because of this similarity, they can compete with phosphate in cellular processes, most notably by interfering with oxidative phosphorylation to form unstable arsenate esters, which impacts ATP production. researchgate.netnih.gov However, their interaction with proteins is generally weaker than that of trivalent forms. researchgate.net
The metabolic pathway of arsenic methylation involves changes in oxidation state that influence toxicity. The process typically begins with the reduction of less toxic pentavalent arsenate (As(V)) to the more toxic trivalent arsenite (As(III)). nih.gov This As(III) is then sequentially methylated, producing the highly reactive and toxic intermediates MMA(III) and DMA(III), before potentially being oxidized to the less toxic pentavalent forms (MMA(V), DMA(V)) for excretion. nih.govoncotarget.com The formation of this compound involves the reduction of its precursor, this compound oxide (TMAO), a pentavalent compound, to the trivalent this compound. capes.gov.br Thus, the interconversion between trivalent and pentavalent states is a central feature of arsenic's biological activity and toxicity.
Advanced Toxicological Models and Studies on this compound Exposure
The toxicological profile of this compound has been investigated using various models, ranging from animal studies to advanced in vitro systems, to elucidate its biological effects beyond simple acute toxicity.
Animal models have been employed to understand the metabolism and systemic effects of this compound. Studies using mice and hamsters demonstrated that orally administered this compound has low acute toxicity and is rapidly oxidized in the body to this compound oxide (TMAO), which is then quickly eliminated in the urine. nih.gov A portion of the compound is also expelled unchanged in expired air. nih.gov A long-term (2-year) carcinogenicity study in male Fischer 344 rats focused on the metabolite TMAO. When administered in drinking water, TMAO was found to be associated with liver tumorigenicity, which was linked to evidence of oxidative DNA damage and enhanced cell proliferation. oup.com
A significant area of research has utilized in vitro toxicological models to probe the genotoxicity of this compound at the molecular level. Pioneering studies assessed the ability of various arsenicals to damage purified, supercoiled plasmid DNA (pBR322 and φX174). capes.gov.bracs.org In these cell-free systems, gaseous this compound was shown to be a potent genotoxin, causing direct damage to the DNA. capes.gov.br The experiments generated arsines in situ by reacting arsenical precursors with reducing agents. Both dimethylarsine and this compound were found to damage DNA within 30 minutes and were significantly more potent in this regard than other known genotoxic arsenicals. acs.org These models demonstrated that even though this compound has low systemic toxicity, it possesses a powerful intrinsic ability to damage genetic material, a key mechanism in carcinogenesis.
Further in vitro studies explored biologically plausible mechanisms for the formation of genotoxic arsines. For instance, the coenzymes NADH and NADPH, which act as biological hydride donors, were shown to react with dimethylarsinous acid to generate a product (presumably dimethylarsine) that caused a more than 10-fold increase in DNA damage. capes.gov.br Similarly, the reduction of this compound oxide by the dithiol compound dithioerythritol resulted in the formation of this compound and subsequent DNA damage. capes.gov.br These models provide mechanistic insights into how this compound could be formed and exert genotoxic effects within a biological context.
Advanced Analytical Methodologies for Trimethylarsine Speciation and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone of arsenic speciation analysis, providing the necessary separation of complex mixtures into individual components. The choice of chromatographic method depends largely on the volatility and polarity of the target arsenic compounds.
Gas Chromatography (GC) for Volatile Trimethylarsine Speciation
Gas chromatography is the preferred technique for the separation of volatile arsenic compounds like this compound. researchgate.net In this method, a gaseous sample is transported through a column by a carrier gas, typically helium. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column. researchgate.netnih.gov Volatile arsines, including arsine, monomethylarsine, dimethylarsine, and this compound, are separated based on their distinct boiling points. researchgate.netnih.gov A significant advantage of GC is that it can often analyze gas-phase samples directly without pre-treatment, which minimizes the risk of species conversion before analysis. researchgate.net For instance, a rapid GC-mass spectrometry method can determine volatile arsenic species in under two minutes with detection limits ranging from 24 to 174 pg. researchgate.net
In many environmental applications, such as the analysis of natural gas, the concentration of this compound is very low. rsc.orgpsu.edu Therefore, a preconcentration step is often necessary. Cryotrapping is a common technique where the volatile arsines are trapped on a GC column cooled with liquid nitrogen (-196 °C). nih.govacs.org After trapping, the column is heated, and the released arsines are separated and detected. nih.gov This approach has been successfully used to identify this compound as the major arsenic species in natural gas. researchgate.net
High-Performance Liquid Chromatography (HPLC) for this compound Oxide and Related Species
For non-volatile, polar, and often oxidized arsenic species such as this compound oxide (TMAO), high-performance liquid chromatography is the separation method of choice. rsc.orgcdc.gov HPLC operates with a liquid mobile phase and a solid stationary phase, separating compounds based on their differing affinities for the two phases. nih.gov This technique is frequently coupled with highly sensitive detectors to quantify a wide range of arsenic species in biological and environmental samples. researchgate.net
HPLC methods have been developed for the simultaneous quantification of several arsenic species in human urine, including TMAO, inorganic arsenic (As(III) and As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). cdc.govnih.gov The separation is often achieved using anion-exchange chromatography. nih.gov The use of elevated column temperatures (e.g., 30, 50, and 70 °C) in HPLC can improve separation efficiency and significantly reduce the time required for analysis. acs.org Ultra-High Performance Liquid Chromatography (UHPLC), a more recent advancement, allows for even faster separations (within 5 minutes) without the high back pressures that can limit conventional HPLC systems. nih.gov
Application of Ion-Exchange Chromatography in this compound Speciation
Ion-exchange chromatography (IEC), a prominent mode of HPLC, is particularly effective for separating charged arsenic species. rsc.orgnih.gov This technique utilizes a stationary phase with charged functional groups that interact with oppositely charged analyte ions. By manipulating the composition and pH of the mobile phase, charged arsenic compounds can be selectively eluted from the column and quantified. bac-lac.gc.ca
IEC is widely used for the speciation of arsenic in various matrices, including human urine and water samples. iaea.orgrsc.org It can effectively separate anionic species like arsenite, arsenate, MMA, and DMA, as well as cationic and neutral species like arsenobetaine, arsenocholine, and TMAO. rsc.orgrsc.org For example, a method using a strong anion-exchange column with a phosphate (B84403) buffer gradient elution can separate seven different arsenic species, including TMAO. rsc.org The combination of IEC with powerful detection methods provides a robust tool for detailed arsenic speciation studies. rsc.orgiaea.org
Mass Spectrometric Detection Methods
Mass spectrometry provides highly sensitive and selective detection for chromatographic techniques, enabling the quantification of arsenic species at trace and ultra-trace levels.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ultrasensitive Arsenic Speciation
Inductively coupled plasma mass spectrometry is the most powerful and commonly used detection technique for arsenic speciation. researchgate.net When coupled with either GC or HPLC, it offers exceptional sensitivity and selectivity. researchgate.netresearchgate.net In this technique, the sample eluting from the chromatography column is introduced into a high-temperature argon plasma (around 6,000-10,000 K). The plasma atomizes and ionizes the arsenic atoms, which are then guided into a mass spectrometer to be separated based on their mass-to-charge ratio. nih.gov
The coupling of HPLC with ICP-MS is a robust method for analyzing various arsenic species, including TMAO, in biological samples like blood and urine. cdc.govrsc.orgacs.org This combination allows for the detection of arsenic species at concentrations well below 1 μg L⁻¹, which is crucial for assessing low-level environmental or occupational exposure. nih.gov The limits of detection for arsenic species in blood and plasma can be as low as 0.014 μg L⁻¹ for inorganic arsenic and under 0.002 μg L⁻¹ for methylated species. nih.gov Similarly, GC-ICP-MS provides excellent detection limits for volatile arsenic compounds, with one study reporting a detection limit of 0.05 pg (as As) for triphenylarsine (B46628) in gas condensates. psu.edu
| Arsenic Species | Matrix | Detection Limit (μg/L) | Reference |
|---|---|---|---|
| Inorganic Arsenic (iAs) | Blood/Plasma | 0.014 | nih.gov |
| Methylated Arsenic Species | Blood/Plasma | <0.002 | nih.gov |
| As(III), As(V), MMA, DMA, etc. | Rice | 0.3-0.5 | nih.gov |
| AsIII, MMA, DMA, AB, AC, TMAO, etc. | Urine | 2-6 | rsc.org |
Cryotrapping-Gas Chromatography-Mass Spectrometry for Volatile Organoarsenicals
For the analysis of highly volatile organoarsenicals like this compound in gaseous matrices, the combination of cryotrapping with GC-MS (or GC-ICP-MS) is a powerful and widely used methodology. rsc.orgresearchgate.net Cryotrapping serves as an effective preconcentration step, where a known volume of a gas sample is passed through a trapping system, often a GC column or a packed glass tube, cooled to cryogenic temperatures (e.g., with liquid nitrogen). nih.govacs.org This process quantitatively traps the volatile arsines while allowing the bulk of the gas matrix (like methane (B114726) in natural gas) to pass through. psu.eduacs.org
Following trapping, the system is rapidly heated, which desorbs the trapped compounds onto the GC column for separation. acs.org The separated species are then detected by a mass spectrometer. researchgate.net This hyphenated technique is extremely sensitive and reproducible, with trapping efficiencies reported to be as high as 100%. acs.org It has been instrumental in the speciation of trialkylated arsenic compounds in natural gas and its condensates, identifying this compound as the major species. researchgate.net For instance, concentrations of this compound have been measured at 17.8 ng/L (as As) in the gas phase and up to 121 μg/L (as As) in pressurized condensate using this method. researchgate.net
| Parameter | Value/Range | Reference |
|---|---|---|
| Reference Method | Cryotrapping-Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (CT-GC-ICP-MS) | rsc.orgpsu.edu |
| Recovery of Arsenic | 85% to 113% | rsc.orgpsu.edu |
| Analyte Range (absolute As) | 20 to 2000 ng | rsc.orgpsu.edu |
| Trapping Efficiency | >98% | rsc.orgpsu.edu |
Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the detailed characterization of this compound and its related compounds. These techniques provide critical insights into the electronic and structural properties at a molecular level.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Elucidation of this compound Compounds
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the geometric and electronic structure of materials. nih.gov It probes the local atomic environment of a specific element by measuring its X-ray absorption coefficient as a function of X-ray energy. iaea.org The process involves the excitation of a core-level electron to a higher energy state by an incident photon, providing information on the absorbing atom's effective charge and the energy and occupancy of final electronic states. iaea.org
In the context of arsenic compounds, XAS, particularly at the Arsenic K-edge, offers detailed information on the electronic structure. For instance, analysis of this compound oxide dihydrate ((CH₃)₃AsO·2H₂O), a stable oxidation product of this compound, using As K-edge XAS has provided significant information on the electronic structure of the arsenic atom within the molecule. researchgate.net Such analyses are crucial for understanding the bonding and reactivity of these organoarsenic compounds. XAS is particularly valuable because it can quantify variations in covalent metal-ligand bonding and electronic structure, which are fundamental to the chemical behavior of the compound. uiowa.edu
Application of Other Spectroscopic Methods (e.g., XANES, FTIR) for Structural Analysis
Beyond broad XAS, specific regions and related techniques like X-ray Absorption Near Edge Structure (XANES) and Fourier Transform Infrared Spectroscopy (FTIR) provide complementary data for comprehensive structural analysis.
X-ray Absorption Near Edge Structure (XANES)
XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), focuses on the region just below and a few tens of electron volts above the absorption edge of an element. msu.ruwikipedia.org This region is highly sensitive to the oxidation state and coordination chemistry (geometry) of the absorbing atom. iaea.orgmsu.ru The position of the absorption edge and the features of the "white line" (the first intense peak) can be used to distinguish between different arsenic species. msu.ru
Studies on various biologically important arsenic compounds have shown that As(III) and As(V) species are easily distinguished by their white line energies, which differ by several electron volts (eV). msu.ruacs.org For example, As(III) compounds exhibit white line energies in the range of 11870.0–11871.7 eV, while As(V) compounds are found between 11872.6–11875.3 eV. acs.org This "fingerprinting" capability allows researchers to identify the specific form of arsenic in a sample, which is critical for understanding metabolic pathways and environmental transformations of compounds like this compound. researchgate.netacs.org
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is an analytical technique used to obtain an infrared spectrum of a sample's absorption or emission. wikipedia.org An FTIR spectrometer collects spectral data over a wide range simultaneously, creating a unique "molecular fingerprint" for the sample. rtilab.comintertek.com This fingerprint allows for the identification of the chemical bonds and functional groups present in a molecule. intertek.com
In the analysis of this compound and its derivatives, FTIR can be used to identify characteristic vibrational frequencies associated with its structure. For example, the As-C (arsenic-carbon) bond and C-H bonds within the methyl groups will have specific absorption bands in the infrared spectrum. Changes in these bands can indicate transformations of the molecule, such as oxidation to this compound oxide (TMAO), which would be evidenced by the appearance of a strong As=O stretching vibration. scholaris.ca This makes FTIR a valuable tool for quality control and for monitoring chemical reactions involving this compound. rtilab.com
Sample Preparation and Preconcentration Strategies for this compound Analysis
The accurate quantification of this compound, a highly volatile compound often present at trace levels, requires sophisticated sample preparation and preconcentration strategies. These methods are essential to capture the analyte efficiently, preserve its chemical form, and concentrate it to levels amenable to detection by analytical instruments.
Techniques for Volatile Arsenic Capture and Preservation
Due to the volatility of this compound and other arsines, specialized capture techniques are necessary to prevent sample loss. Common strategies involve trapping the gaseous species onto a solid sorbent or into a solution.
Sorbent Trapping: One established method involves drawing a known volume of air through a sampling train. For volatile inorganic arsenic species, this can include a cassette with a mixed-cellulose ester filter and a chemically treated backup pad. osha.gov The pad is often impregnated with a solution, such as sodium carbonate and glycerol, to capture volatile compounds that pass through the filter. osha.gov For arsines, activated coconut shell charcoal is also used as a sorbent. osha.gov
Cryo-trapping: This technique, also known as cold trapping, involves passing the gas sample through a U-tube or trap cooled to very low temperatures (e.g., with liquid nitrogen). The volatile arsines condense and are trapped within the tube. researchgate.netnih.gov The trapped compounds can then be thermally desorbed for analysis. An automated cryo-trapping system can achieve a complete separation of arsine, methylarsine, dimethylarsine, and this compound in under 60 seconds. nih.gov
Impingers/Scrubbing Solutions: Volatile arsenic compounds like this compound can be captured by bubbling the gas sample through a trapping solution in an impinger. Solutions such as silver nitrate (B79036) or nitric acid have been used to effectively trap volatile arsenic species from gas streams like natural gas. researchgate.net
Preservation of the captured species is critical to prevent chemical transformation before analysis. This often involves storing the samples at low temperatures (e.g., 5°C) and in the dark to maintain stability. researchgate.net
Optimization for Trace Level Detection and Species Stability in Complex Matrices
Analyzing this compound in complex matrices like biological tissues, urine, or environmental samples presents significant challenges, including interferences and the potential for species transformation. nih.gov Optimization is key to achieving accurate trace-level detection.
Preconcentration: To enhance sensitivity, the analyte is often isolated from its matrix and concentrated. nih.gov Preconcentration techniques are vital when the compound's concentration is below the instrument's detection limit. osti.gov Methods applicable to arsenic species include:
Coprecipitation: Using agents like ferric hydroxide (B78521) to precipitate the arsenic species out of a solution. nih.gov
Liquid-Liquid Extraction: Separating the analyte from the sample matrix into an immiscible solvent. nih.gov
Volatilization/Hydride Generation: Converting the arsenic species into a volatile hydride (arsine), which is then purged from the sample and trapped. This technique is widely used and can be coupled with chromatography for speciation. nih.govacs.org
Species Stability and Matrix Effects: The chemical form (species) of arsenic determines its properties, and preserving this speciation during sample preparation is crucial.
Matrix Digestion: For complex biological samples like tissue, acid digestion may be required. However, strong oxidizing acids can alter the oxidation state of arsenicals (e.g., oxidizing As(III) to As(V)), which must be considered when interpreting results. nih.gov
pH Control and Reaction Modifiers: Selective hydride generation can be achieved by controlling the pH of the reaction. nih.gov Furthermore, reagents like L-cysteine can be added as a pre-reductant and reaction modifier, ensuring that both trivalent and pentavalent arsenicals are converted to their corresponding arsines for detection while providing uniform sensitivity for all species. nih.gov
Chromatographic Separation: Coupling sample introduction techniques with chromatography (e.g., gas or ion-exchange chromatography) is essential for separating different arsenic species from each other and from interfering matrix components before detection by methods like atomic absorption spectrometry or mass spectrometry. researchgate.netacs.orgnih.gov
Studies on the stability of various arsines have provided valuable data for optimizing analysis in different gas matrices.
Table 1: Stability of Arsine Species in Various Matrix Gases Data adapted from research on arsine stability, showing the percentage of recovery after a specified period under controlled conditions (5°C in the dark). researchgate.net
| Gas Matrix | Time (days) | Arsine (AsH₃) Recovery | Monomethylarsine (MMA) Recovery | Dimethylarsine (DMA) Recovery | This compound (TMA) Recovery |
|---|---|---|---|---|---|
| Dry N₂ | 19 | >80% | >80% | >80% | >80% |
| 20% O₂ | 11 | >80% | >80% | >80% | >80% |
| 3800 ppmV CO₂ | 19 | >80% | >80% | >80% | >80% |
| H₂S | 21 | N/A | N/A | N/A | 67% |
| 100 ppmV SO₂ | 21 | N/A | N/A | 40% | 11% |
These optimization strategies, from initial capture to final detection, are critical for generating reliable and accurate data on the presence and quantity of this compound in a wide range of samples.
Emerging Research Frontiers and Applications of Trimethylarsine
Role in Material Science and Advanced Chemical Synthesis
Trimethylarsine (As(CH₃)₃), often abbreviated as TMAs, is a significant organoarsenic compound utilized in the fabrication of advanced semiconductor materials. Its primary application in material science is as a volatile precursor for the deposition of thin films containing arsenic, particularly in the production of III-V compound semiconductors.
One of the key processes where this compound is employed is Metal-Organic Chemical Vapor Deposition (MOCVD) . In this technique, gaseous precursors, including an organometallic source for the group III element (like trimethylgallium (B75665) for gallium) and a source for the group V element (like this compound for arsenic), are introduced into a reaction chamber. These precursors decompose at elevated temperatures on a substrate, leading to the epitaxial growth of a crystalline film. For instance, the reaction between trimethylgallium and this compound can be used to produce gallium arsenide (GaAs), a crucial material for manufacturing high-speed and high-frequency electronic devices, infrared light-emitting diodes, and solar cells. wikipedia.org
The chemical reaction for the synthesis of GaAs using trimethylgallium and this compound in MOCVD can be represented as: Ga(CH₃)₃ + As(CH₃)₃ → GaAs + 3 CH₄ + other byproducts
Another advanced synthesis method that can utilize this compound is Atomic Layer Deposition (ALD) . ALD is a thin-film deposition technique based on the sequential use of self-limiting gas-solid reactions. By introducing pulses of the group III precursor and the group V precursor (like this compound) separately, it is possible to grow films with atomic-level precision, which is critical for the fabrication of next-generation electronic and photonic devices.
Research has also explored alternative chemical routes for the synthesis of materials like gallium arsenide and indium arsenide using this compound derivatives. For example, the reaction of tris(trimethylsilyl)arsine with gallium chloride or indium chloride has been shown to produce GaAs and InAs, respectively, through a dehalosilylation reaction. dtic.mil
The purity and controlled decomposition of this compound are critical factors that influence the quality of the resulting semiconductor films. Therefore, ongoing research in this area focuses on synthesizing high-purity this compound and understanding its decomposition pathways to optimize the growth of high-quality semiconductor materials for advanced electronic and optoelectronic applications.
Contributions to Environmental Remediation Strategies for Arsenic Contamination
This compound plays a role in the context of environmental science, specifically in the bioremediation of arsenic-contaminated environments. The volatilization of arsenic through its conversion to gaseous compounds like this compound is a naturally occurring process mediated by various microorganisms, and this phenomenon is being explored for its potential in cleaning up polluted soils and water. researchgate.net
Biovolatilization of Arsenic
Certain bacteria, fungi, and archaea possess the ability to transform toxic inorganic arsenic species (arsenate and arsenite) into less toxic, volatile methylated forms, with this compound being a key product. This process, known as biomethylation, is considered a detoxification mechanism for the microorganisms. nih.gov The volatilized this compound can then be released from the contaminated matrix into the atmosphere. nih.gov
Engineered Bioremediation
Researchers are investigating ways to harness and enhance this natural process for environmental remediation. One approach involves bioaugmentation , which is the introduction of specific microbial strains with high arsenic methylation capabilities into a contaminated site to accelerate the removal of arsenic. frontiersin.org Another strategy is biostimulation , where the growth and activity of indigenous arsenic-methylating microorganisms are stimulated by adding nutrients or other amendments to the soil. researchgate.net
Furthermore, genetic engineering offers a promising avenue for developing more efficient bioremediation strategies. By overexpressing genes that encode for arsenic methylating enzymes, such as the arsM gene, in bacteria or plants, it is possible to enhance their ability to convert inorganic arsenic into volatile this compound. nih.gov For example, engineered rhizobia that express an algal arsM gene have demonstrated the ability to methylate and volatilize arsenic, suggesting a potential for use in symbiotic systems with leguminous plants for the remediation of contaminated soils. nih.gov
The following table summarizes some microorganisms involved in the production of volatile arsenic compounds, including this compound, and their potential application in bioremediation.
| Microorganism Type | Examples | Role in Arsenic Bioremediation |
| Fungi | Scopulariopsis brevicaulis, Aspergillus spp., Penicillium spp. | Natural methylation of inorganic arsenic to volatile this compound. frontiersin.orgcdnsciencepub.comhawaii.edu |
| Bacteria | Pseudomonas spp., Bacillus spp. | Can be genetically engineered with arsM genes to enhance arsenic volatilization. nih.gov |
| Archaea | Methanoarchaea | Contribute to arsenic volatilization in anaerobic environments. nih.gov |
While the volatilization of arsenic into the atmosphere needs to be carefully managed, the potential to remove arsenic from contaminated soils and water through microbial conversion to this compound represents an active and important area of environmental research. researchgate.net
Advanced Research on Biomethylation Enzymes (e.g., ArsM) and their Genetic Regulation
The biomethylation of arsenic, a key process in the detoxification and mobilization of this metalloid, is catalyzed by a family of enzymes known as arsenite (As(III)) S-adenosylmethionine (SAM) methyltransferases, commonly referred to as ArsM in microbes. researchgate.net Advanced research in this area is focused on understanding the structure, function, and genetic regulation of these enzymes to elucidate the mechanisms of arsenic biotransformation.
The ArsM Enzyme
ArsM catalyzes the stepwise methylation of inorganic arsenite (As(III)) using S-adenosylmethionine (SAM) as the methyl group donor. researchgate.net This process ultimately leads to the formation of various methylated arsenic species, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and the volatile this compound (TMA). frontiersin.org The arsM gene is widespread among bacteria, archaea, fungi, and protists, indicating its ancient origins and fundamental role in arsenic biogeochemistry. frontiersin.org
Structural and functional studies of ArsM have revealed the importance of conserved cysteine residues in binding arsenic and facilitating the methylation reaction. acs.org However, recent research has identified novel ArsM enzymes that deviate from this consensus. For instance, an ArsM from Bacillus sp. CX-1 was found to require only two conserved cysteine residues for its activity, challenging the previously held model of arsenic methylation and suggesting a greater diversity in the catalytic mechanisms of these enzymes. scispace.com
Genetic Regulation of Arsenic Biomethylation
The expression of the arsM gene is often part of a larger genetic system for arsenic resistance known as the ars operon. frontiersin.org These operons contain a suite of genes that work together to detoxify arsenic. The regulation of the ars operon is typically controlled by a transcriptional repressor protein called ArsR. frontiersin.org
In the absence of arsenic, ArsR binds to the promoter region of the operon, preventing the transcription of the ars genes, including arsM. wikipedia.org When arsenite enters the cell, it binds to ArsR, causing a conformational change that leads to its dissociation from the DNA. frontiersin.org This allows RNA polymerase to transcribe the genes of the operon, leading to the production of the proteins required for arsenic detoxification, including the ArsM enzyme for methylation. wikipedia.org
Some bacteria possess multiple ars operons, each with potentially different regulatory mechanisms and functions. For example, in Rhodopseudomonas palustris, the expression of different ars operons is induced at varying concentrations of arsenite, suggesting a fine-tuned response to different levels of arsenic stress. frontiersin.org
Research into the genetic regulation of ArsM and the ars operon is crucial for understanding how microorganisms adapt to arsenic-contaminated environments. This knowledge is also vital for the development of genetically engineered organisms with enhanced arsenic methylation capabilities for bioremediation purposes. frontiersin.org
Development of Novel Biosensors and Field Measurement Technologies for Organoarsenic Compounds
The detection and quantification of organoarsenic compounds, including this compound and its precursors, in environmental and biological samples are crucial for assessing contamination, understanding biogeochemical cycles, and monitoring remediation efforts. This has driven the development of novel biosensors and advanced field measurement technologies.
Biosensors for Organoarsenic Compounds
Whole-cell biosensors are a promising tool for the detection of bioavailable arsenic. These biosensors typically consist of a genetically engineered microorganism that produces a measurable signal, such as light or a color change, in the presence of specific arsenic species. clu-in.org The core components of these biosensors are a sensing element, often a regulatory protein from an arsenic resistance (ars) operon like ArsR, and a reporter gene (e.g., lux for luminescence or gfp for fluorescence). nih.gov
While many early biosensors were designed to detect inorganic arsenic, recent research has focused on developing sensors with specificity for organoarsenic compounds. By modifying the arsenic-binding sites of the ArsR repressor protein through genetic engineering, scientists have been able to shift the selectivity of these biosensors towards trivalent methylated and aromatic arsenicals. acs.orgmdpi.com For example, a biosensor has been constructed that is highly selective for trivalent methylarsenicals with minimal response to inorganic arsenic, allowing for the specific detection of these microbially generated species. acs.org These biosensors can detect organoarsenicals at low concentrations, with detection limits in the micromolar range. acs.org
Field Measurement Technologies
Measuring volatile arsenic species like this compound in the field presents unique challenges due to their low concentrations and reactivity. Several advanced analytical techniques have been adapted and developed for on-site or near-real-time measurements.
One effective field-deployable method involves chemotrapping . In this technique, volatile arsines are passed through a tube containing a chemisorbent material that selectively captures them. The trapped arsenic can then be analyzed, often using atomic fluorescence spectrometry (AFS). acs.org This approach has been successfully used to quantify the flux of different arsine species, including this compound, emanating from soil surfaces in various environments. acs.org
For the speciation of arsenic compounds in air and gas samples, a combination of chromatographic separation and sensitive detection methods is often employed. Techniques such as gas chromatography (GC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS) allow for the separation and quantification of different volatile arsenic compounds, including this compound. psu.edutandfonline.com Cryotrapping can be used as a preconcentration step to enhance the detection limits for trace levels of these compounds in natural gas. psu.edu
The table below summarizes some of the technologies used for the detection of organoarsenic compounds.
| Technology | Principle | Application |
| Whole-Cell Biosensors | Genetically engineered microbes produce a signal (e.g., light) in the presence of specific arsenicals. clu-in.org | Detection of bioavailable organoarsenic compounds in water and soil. acs.org |
| Chemotrapping-AFS | Volatile arsines are captured on a sorbent material and then analyzed by atomic fluorescence spectrometry. acs.org | Field measurement of volatile arsine fluxes from soils. acs.org |
| GC-ICP-MS/AFS | Gas chromatography separates volatile arsenic species, which are then detected by ICP-MS or AFS. psu.edutandfonline.com | Speciation and quantification of this compound and other arsines in gas samples. psu.edu |
The continued development of these biosensors and field measurement technologies is essential for improving our understanding of the environmental fate and transport of this compound and other organoarsenic compounds.
Identification of Unresolved Questions and Future Research Directions in this compound Studies
Despite significant progress in understanding the properties and roles of this compound, several key questions remain unanswered, paving the way for future research. These research gaps span its environmental behavior, biological interactions, and analytical methodologies.
Key Unresolved Questions:
Biogeochemical Cycling: The interplay between arsenic methylation (producing this compound) and demethylation in various ecosystems is complex and not completely characterized. frontiersin.org Understanding the conditions that favor one process over the other is crucial for predicting the net flux of volatile arsenic species.
Toxicity of Metabolites: Although this compound itself is considered to have lower toxicity than inorganic arsenic forms, the complete toxicological profile of its atmospheric oxidation products and other related trivalent methylated arsenicals needs more thorough investigation. researchgate.netnih.gov
Microbial Diversity: While many microorganisms capable of arsenic biomethylation have been identified, the full diversity of these microbes in various environments, especially in extreme or underexplored habitats, remains to be discovered. frontiersin.org
Regulatory Mechanisms: The detailed molecular mechanisms that regulate the expression of the arsM gene and other genes involved in arsenic methylation in a wider range of organisms are still being elucidated. frontiersin.org
Future Research Directions:
Advanced Analytical Methods: There is a need for the development of more sensitive, selective, and field-portable analytical techniques for the real-time measurement of this compound and other organoarsenic species at ultra-trace levels in complex environmental matrices. nih.govepa.gov
Isotopic Tracing Studies: The use of stable isotopes of arsenic could provide powerful insights into the pathways and fluxes of this compound in the environment, helping to distinguish between different sources and transformation processes.
'Omics' Approaches: The application of metagenomics, metatranscriptomics, and metaproteomics to arsenic-contaminated environments can help to identify novel arsenic-methylating microorganisms and to understand how microbial communities respond to and influence arsenic cycling on a systems level.
In Situ Bioremediation Studies: More field-scale studies are needed to evaluate the effectiveness and long-term stability of bioremediation strategies based on arsenic volatilization. researchgate.net This includes assessing any potential unintended ecological consequences.
Integrated Modeling: Developing comprehensive biogeochemical models that integrate physical, chemical, and biological data will be essential for predicting the fate of this compound and for assessing the risks associated with arsenic contamination under different environmental scenarios. epa.gov
Addressing these unresolved questions and pursuing these future research directions will significantly advance our understanding of this compound and its role in science and the environment.
Q & A
Q. What are the standard methods for synthesizing trimethylarsine, and how do reaction conditions influence yield?
this compound is commonly synthesized via the reaction of arsenic trioxide (As₂O₃) with trimethylaluminum (AlMe₃) under inert conditions. Key variables include temperature (optimized at 60–80°C), solvent selection (e.g., anhydrous ether), and stoichiometric ratios (typically 1:3 As₂O₃:AlMe₃). Impurities like dimethylarsine may form if moisture is present, requiring strict anhydrous protocols .
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| AlMe₃ reduction | As₂O₃ + AlMe₃ | Anhydrous, 60–80°C | 70–85% |
| Grignard reagent | AsCl₃ + CH₃MgBr | Low-temperature reflux | 50–65% |
Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?
- Hydride generation-GC-AAS : Ideal for volatile arsenic species, with detection limits of 0.1–0.5 ng/L .
- HPLC-ICP-MS : Provides speciation analysis, distinguishing this compound oxide (TMAO) from other arsenicals. Sensitivity: 0.05 µg/L .
- GC-MS : Effective for gas-phase monitoring in microbial cultures, with fragmentation patterns confirming identity .
Q. How does microbial activity influence this compound production in arsenic-contaminated environments?
Fungi like Scopulariopsis brevicaulis methylate inorganic arsenic via arsenite methyltransferase enzymes, producing this compound as a detoxification mechanism. Experimental designs should include:
- Anaerobic chambers to mimic natural conditions.
- Controls with arsenic-free media to validate biogenesis.
- TIC (total ion current) analysis to monitor volatile release .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in arsenic speciation studies (e.g., undetected TMAO in HPLC-ICP-MS)?
Discrepancies often arise from matrix interference or instability of TMAO during extraction. Methodological adjustments include:
- Sample stabilization : Add 1 mM EDTA to prevent oxidation .
- Triangulation : Combine HPLC-ICP-MS with ESI-MS/MS to confirm fragmentation patterns .
- Spike recovery tests : Validate extraction efficiency (e.g., 80–110% recovery rates) .
Q. What are the challenges in designing in vivo studies to assess this compound’s genotoxicity?
Key considerations:
- Volatility management : Use sealed exposure chambers to control airborne concentrations .
- Metabolic profiling : Track metabolites (e.g., TMAO) via isotopic labeling (e.g., ⁷³As tracer).
- Ethical constraints : Adhere to IARC guidelines for carcinogen handling (Table 3.3, ).
Q. How do pH and organic matter affect this compound’s bioavailability in soil-water systems?
Experimental approaches:
- Batch experiments : Vary pH (4–9) and organic carbon content (0–5%) to measure solubility changes.
- Microcosm models : Simulate redox fluctuations to observe methylation/demethylation kinetics.
- Data interpretation : Use Freundlich isotherms to model adsorption-desorption behavior .
Data Analysis and Contradiction Resolution
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit EC₅₀ curves using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Compare means across exposure groups (e.g., control, low-, high-dose).
- Multivariate analysis : Identify confounding variables (e.g., coexisting heavy metals) .
Q. How can researchers address inconsistencies in microbial methylation rates across studies?
- Standardize inoculum : Use ATCC strains (e.g., S. brevicaulis ATCC 7901) to reduce variability.
- Meta-analysis : Pool data from ≥5 studies to calculate weighted mean methylation rates.
- Machine learning : Train models on environmental parameters (pH, temperature, As concentration) to predict methylation efficiency .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound synthesis and handling?
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
- Purity verification : NMR (¹H, ¹³C) and elemental analysis for batch consistency.
- Safety compliance : Follow JIS Z 7253:2019 for PPE (e.g., chemical-resistant gloves, respiratory masks) .
Q. How should researchers document this compound experiments for peer review?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
